molecular formula C15H13NO B6375606 2-Cyano-4-(2,4-dimethylphenyl)phenol CAS No. 1261982-68-6

2-Cyano-4-(2,4-dimethylphenyl)phenol

Cat. No.: B6375606
CAS No.: 1261982-68-6
M. Wt: 223.27 g/mol
InChI Key: DUGABPJPTKMWAF-UHFFFAOYSA-N
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Description

2-Cyano-4-(2,4-dimethylphenyl)phenol is a phenolic derivative characterized by a cyano (-CN) group at the 2-position and a 2,4-dimethylphenyl substituent at the 4-position of the benzene ring. Its molecular formula is C₁₅H₁₃NO, with a molar mass of 223.27 g/mol.

Properties

IUPAC Name

5-(2,4-dimethylphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-10-3-5-14(11(2)7-10)12-4-6-15(17)13(8-12)9-16/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGABPJPTKMWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684657
Record name 4-Hydroxy-2',4'-dimethyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261982-68-6
Record name 4-Hydroxy-2',4'-dimethyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(2,4-dimethylphenyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the cyano group may produce a primary amine .

Scientific Research Applications

2-Cyano-4-(2,4-dimethylphenyl)phenol has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-4-(2,4-dimethylphenyl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The cyano and hydroxyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of 2-Cyano-4-(2,4-dimethylphenyl)phenol with its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Melting Point (°C) Solubility Trends
This compound C₁₅H₁₃NO 223.27 -CN (2), 2,4-dimethylphenyl (4) Not reported Low in water; moderate in organic solvents
2-Cyano-4-(4-methylphenyl)phenol C₁₄H₁₁NO 209.24 -CN (2), 4-methylphenyl (4) Not reported Similar to target compound
2-Chloro-4-(2,4-dimethoxyphenyl)phenol C₁₄H₁₃ClO₃ 264.71 -Cl (2), 2,4-dimethoxyphenyl (4) Not reported Higher than target due to -OCH₃ groups
2-Cyanophenol C₇H₅NO 119.12 -CN (2) 95–98 Moderate in polar solvents
Key Observations:
  • Molecular Weight: The target compound’s larger structure (223.27 g/mol) compared to 2-Cyanophenol (119.12 g/mol) suggests higher hydrophobicity and lower water solubility .
  • Substituent Effects: The electron-withdrawing -CN group increases phenolic acidity, while the 2,4-dimethylphenyl group (electron-donating) may counteract this effect slightly.

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